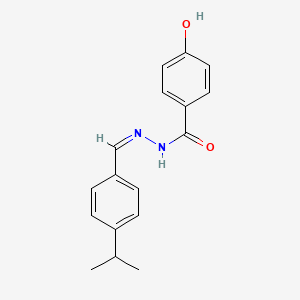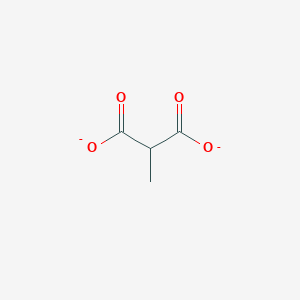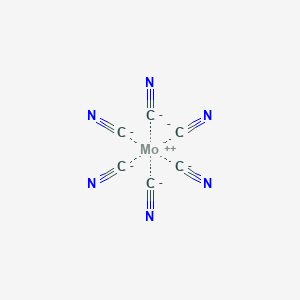
(R)-2-Hydroxy-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-hydroxy-4-methylpentanoate is the anion of (R)-2-hydroxy-4-methylpentanoic acid. It has a role as a human metabolite. It is a hydroxy monocarboxylic acid anion and a 2-hydroxy-4-methylvalerate. It derives from a valerate. It is a conjugate base of a (R)-2-hydroxy-4-methylpentanoic acid.
Aplicaciones Científicas De Investigación
Organoleptic Impact in Wine
The enantiomers of ethyl 2-hydroxy-4-methylpentanoate (ethyl dl-leucate) were studied in wines using chiral gas chromatography. This compound, especially the R form, was found predominantly in white wines, while both enantiomers were present in red wines. The study demonstrated that these enantiomers contribute to the perception of fruity aromas in wine, resulting in a synergistic effect on flavor. Specifically, R-ethyl 2-hydroxy-4-methylpentanoate and S-ethyl 2-hydroxy-4-methylpentanoate contribute to the aroma profile of blackberry fruit and fresh fruit in wines (Lytra, Tempère, de Revel, & Barbe, 2012).
Chemical Synthesis and Applications
(R)-2-Hydroxy-4-methylpentanoate has been utilized in various chemical synthesis processes. For instance, a stereoselective aldol reaction involving doubly deprotonated (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate produced (R)-3-hydroxy-4-methylpentanoic acid, which is significant for synthesizing complex organic compounds (Braun & Gräf, 2003).
Biological Fermentation Processes
The human pathogen Clostridium difficile uses (R)-2-hydroxy-4-methylpentanoate in its fermentation process of l-leucine, producing compounds like 3-methylbutanoate and 4-methylpentanoate. The research highlighted the role of ketyl radicals in this biochemical process, providing insights into the metabolic pathways of Clostridium difficile (Kim, Darley, Buckel, & Pierik, 2008).
Biobased Product Synthesis
(R)-2-Hydroxy-4-methylpentanoate is also significant in the development of biobased products. For example, research on the methanolysis reaction of renewable γ-valerolactone and α-methyl-γ-valerolactone with dimethylcarbonate yielded various acyclic biobased products, including 4-hydroxy-methylpentanoate. This study demonstrated the potential of using greener chemical technologies in continuous flow processes for biobased product synthesis (Caretto, Bortoluzzi, Selva, & Perosa, 2016).
Propiedades
Fórmula molecular |
C6H11O3- |
|---|---|
Peso molecular |
131.15 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/p-1/t5-/m1/s1 |
Clave InChI |
LVRFTAZAXQPQHI-RXMQYKEDSA-M |
SMILES isomérico |
CC(C)C[C@H](C(=O)[O-])O |
SMILES |
CC(C)CC(C(=O)[O-])O |
SMILES canónico |
CC(C)CC(C(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




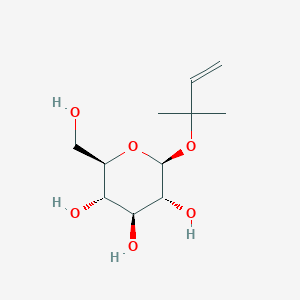
![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)


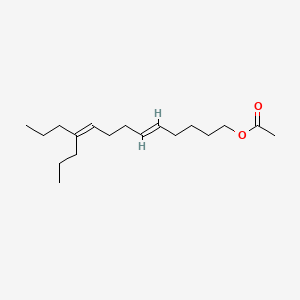
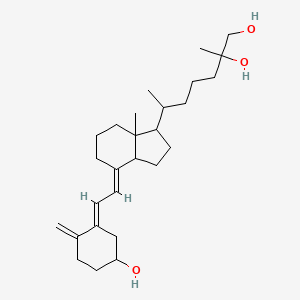
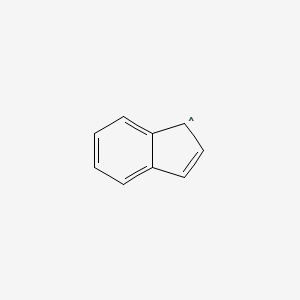
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)
